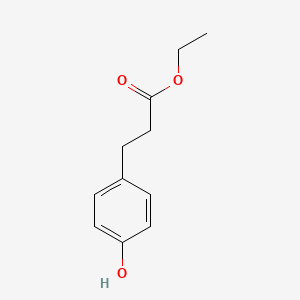

Ethyl 3-(4-hydroxyphenyl)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,12H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMFPPAZUJDUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371361 | |

| Record name | Ethyl 3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23795-02-0 | |

| Record name | Ethyl 3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-HYDROXYHYDROCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 3-(4-hydroxyphenyl)propanoate, a compound of interest in various research and development fields. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis and purification, and a visualization of a key biological signaling pathway potentially modulated by its parent compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and related scientific disciplines.

Chemical and Physical Properties

This compound, also known as ethyl p-hydroxyhydrocinnamate, is an ester derivative of 3-(4-hydroxyphenyl)propanoic acid. Its core chemical and physical properties are summarized below.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Ethyl 3-(4-hydroxyphenyl)propionate, 4-(3-Ethoxy-3-oxoprop-1-yl)phenol, Ethyl 4-hydroxyhydrocinnamate | [1] |

| CAS Number | 23795-02-0 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Transparent Liquid | [2] |

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported. The following table includes data for the closely related isomer, Ethyl 3-(2-hydroxyphenyl)propanoate, which can be considered indicative.

| Property | Value (for Ethyl 3-(2-hydroxyphenyl)propanoate) | Reference |

| Melting Point | 39.0 to 42.0 °C @ 760.00 mm Hg | |

| Boiling Point | 296.12 °C @ 760.00 mm Hg (estimated) | |

| Solubility | Soluble in ethanol; practically insoluble to insoluble in water. | [3] |

| logP (o/w) | 2.291 (estimated) |

Spectroscopic Data

¹H NMR Spectrum (Representative)

The ¹H NMR spectrum of a related compound, ethyl 3-phenylpropionate, in CDCl₃ shows the following characteristic peaks: a triplet around 1.2 ppm (CH₃ of the ethyl group), a quartet around 4.1 ppm (CH₂ of the ethyl group), a triplet around 2.6 ppm (-CH₂-Ar), and a triplet around 2.9 ppm (-CH₂-COO-). The aromatic protons would appear in the region of 6.8-7.2 ppm.[4]

¹³C NMR Spectrum (Representative)

The ¹³C NMR spectrum of ethyl 3-phenylpropionate shows characteristic peaks for the carbonyl carbon of the ester at around 173 ppm, the carbons of the ethyl group at approximately 14 ppm (CH₃) and 60 ppm (CH₂), and the methylene carbons of the propanoate chain at around 31 and 36 ppm. The aromatic carbons would appear between 115 and 155 ppm.[5]

Infrared (IR) Spectrum (Representative)

The IR spectrum of a similar compound, Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate, would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic hydroxyl group.[6] A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretch of the ester group.[6] Bands in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching of the aromatic ring.[6]

Mass Spectrum (Representative)

The mass spectrum of the related compound Ethyl 3-(2-hydroxyphenyl)propanoate shows a molecular ion peak (M⁺) at m/z 194.[3] Key fragmentation peaks are observed at m/z 148, 120, and 107, corresponding to the loss of the ethoxy group, subsequent fragmentation of the propanoate chain, and the hydroxyphenyl moiety.[3]

Experimental Protocols

The synthesis of this compound can be readily achieved via Fischer-Speier esterification of 3-(4-hydroxyphenyl)propanoic acid.

Synthesis via Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[7]

Materials:

-

3-(4-hydroxyphenyl)propanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 volumes).

-

Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Potential Biological Signaling Pathway

The parent compound, 3-(4-hydroxyphenyl)propanoic acid, has been shown to suppress inflammation, potentially through the inhibition of the NF-κB signaling pathway.[8] The canonical NF-κB pathway is a key regulator of inflammatory responses.[8][9]

Caption: Postulated inhibition of the NF-κB signaling pathway by 3-(4-hydroxyphenyl)propanoic acid.

Conclusion

This technical guide provides essential information on the chemical properties, synthesis, and potential biological relevance of this compound. The tabulated data, detailed protocols, and visual diagrams are intended to facilitate further research and development involving this compound. While some of the presented data are for closely related isomers due to a lack of specific information for the target molecule, they provide a valuable and indicative resource for scientific investigation.

References

- 1. scbt.com [scbt.com]

- 2. Ethyl 3-(4-hydroxyphenyl)propionate | TargetMol [targetmol.com]

- 3. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl 3-phenylpropionate(2021-28-5) 13C NMR spectrum [chemicalbook.com]

- 6. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate [webbook.nist.gov]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(4-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-hydroxyphenyl)propanoate, also known as Ethyl p-hydroxyhydrocinnamate, is an ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a phenolic hydroxyl group and an ethyl ester moiety, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds. An accurate understanding of its physical properties is fundamental for its application in laboratory and industrial settings, enabling proper handling, purification, and reaction design. This guide provides a comprehensive overview of the key physical characteristics of this compound, details the experimental protocols for their determination, and outlines a typical synthesis workflow.

Core Physical and Chemical Properties

The quantitative physical properties of this compound (CAS No: 23795-02-0) are summarized in the table below. These values are crucial for predicting the compound's behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Appearance | Solid below 40 °C, Liquid above 40 °C | [3] |

| Melting Point | 40 - 42 °C | [4] |

| Boiling Point | 308.2 °C (at 760 mmHg) 140 °C (at 0.2 mmHg) | [3][4][5][6] |

| Density | 1.118 g/cm³ | [4] |

| Water Solubility | Poorly soluble (Estimated based on isomers) | [7][8] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and other common organic solvents. | [9] |

| Predicted pKa | Data not readily available. The phenolic hydroxyl group is weakly acidic. | |

| LogP (Predicted) | 1.8879 | [10] |

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring key characteristics.

Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <1 °C) suggests high purity.

-

Apparatus: Capillary tube melting point apparatus, capillary tubes (sealed at one end), thermometer or digital temperature probe, mortar and pestle.

-

Procedure:

-

A small sample of this compound is finely ground to a powder.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a rate of approximately 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (around 35 °C), the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

-

Determination of Boiling Point (Micro-Scale Method)

Given that the compound's boiling point is high at atmospheric pressure, a micro-scale or vacuum distillation method is often preferred to prevent decomposition. The Thiele tube method is a common micro-scale approach.

-

Apparatus: Thiele tube, mineral oil, small test tube (e.g., 75x10 mm), capillary tube (sealed at one end), thermometer, Bunsen burner or hot plate.

-

Procedure:

-

Approximately 0.5 mL of liquid this compound is placed into the small test tube.

-

A capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the mineral oil of a Thiele tube, ensuring the oil level is above the sample.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is just beginning to be drawn back into the capillary tube. This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Determination of Density

The density of the liquid form of the compound can be determined by accurately measuring the mass of a known volume.

-

Apparatus: Analytical balance, pycnometer or graduated cylinder (e.g., 10 mL), thermometer.

-

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is measured on an analytical balance.

-

The sample is heated to a temperature above its melting point (e.g., 45-50 °C) to ensure it is in a liquid state.

-

A specific volume of the liquid sample (e.g., 5.00 mL) is carefully transferred into the pycnometer or graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty container.

-

The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .

-

The temperature at which the measurement was taken is recorded, as density is temperature-dependent.

-

Determination of Solubility (Qualitative and Semi-Quantitative)

Solubility is determined by observing the dissolution of a solute in a solvent to form a saturated solution at a constant temperature.

-

Apparatus: Test tubes, vortex mixer or shaker, balance, spatula, graduated cylinders, constant temperature water bath.

-

Procedure:

-

A fixed volume of the solvent (e.g., 10 mL of water or an organic solvent) is placed in a test tube. The test tube is kept in a constant temperature bath.

-

A small, pre-weighed amount of this compound is added to the solvent.

-

The mixture is vigorously agitated (vortexed or shaken) for a set period until the solid is fully dissolved.

-

Steps 2 and 3 are repeated, adding small increments of the solute until a small amount of solid remains undissolved, indicating that the solution is saturated.

-

The total mass of the dissolved solute is calculated.

-

Solubility is expressed as grams of solute per 100 mL of solvent ( g/100 mL). For qualitative assessment, observations of "soluble," "partially soluble," or "insoluble" are recorded.

-

Synthesis and Purification Workflow

This compound is commonly synthesized via the Fischer-Speier esterification of 3-(4-hydroxyphenyl)propanoic acid with ethanol, using a strong acid catalyst. The following diagram illustrates the typical laboratory workflow for its synthesis and subsequent purification.

Caption: Fischer esterification synthesis and purification workflow.

Conclusion

This technical guide provides essential data on the physical properties of this compound, which are indispensable for its effective use in research and development. The detailed experimental protocols offer a standardized basis for the verification of these properties and for quality control assessments. The outlined synthesis and purification workflow further aids in the practical application of this compound in a laboratory setting. For drug development professionals, this foundational knowledge is a prerequisite for designing synthetic routes and formulating new chemical entities derived from this versatile intermediate.

References

- 1. scbt.com [scbt.com]

- 2. Ethyl 4-hydroxyhydrocinnamate | Biochemical reagent | TargetMol [targetmol.com]

- 3. This compound | 23795-02-0 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [guidechem.com]

- 6. 23795-02-0 CAS MSDS (Ethyl 4-Hydroxyhydrocinnamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]

- 8. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]

- 9. scent.vn [scent.vn]

- 10. chemscene.com [chemscene.com]

Elucidating the Structure of Ethyl 3-(4-hydroxyphenyl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of Ethyl 3-(4-hydroxyphenyl)propanoate, a compound of interest in various research and development fields. This document details the key analytical techniques and presents the expected spectroscopic data for the unambiguous identification of this molecule.

Compound Identity

-

IUPAC Name: this compound

-

Synonyms: Ethyl 3-(4-hydroxyphenyl)propionate, Ethyl 4-hydroxyhydrocinnamate

-

CAS Number: 23795-02-0

-

Molecular Formula: C₁₁H₁₄O₃

-

Molecular Weight: 194.23 g/mol

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The following tables summarize the expected quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data (Predicted) for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~6.75 | Doublet | 2H | Ar-H (meta to -OH) |

| ~5.50 | Singlet | 1H | Ar-OH |

| 4.12 | Quartet | 2H | -O-CH ₂-CH₃ |

| 2.85 | Triplet | 2H | Ar-CH ₂-CH₂- |

| 2.58 | Triplet | 2H | Ar-CH₂-CH ₂- |

| 1.23 | Triplet | 3H | -O-CH₂-CH ₃ |

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Spectroscopic Data (Predicted) for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | C =O (Ester) |

| ~154.0 | Ar-C -OH |

| ~132.8 | Ar-C -CH₂ |

| ~129.5 | Ar-C H (ortho to -OH) |

| ~115.2 | Ar-C H (meta to -OH) |

| ~60.5 | -O-C H₂-CH₃ |

| ~36.0 | Ar-CH₂-C H₂- |

| ~30.0 | Ar-C H₂-CH₂- |

| ~14.2 | -O-CH₂-C H₃ |

Mass Spectrometry Data

Table 3: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | Moderate | [M - OCH₂CH₃]⁺ |

| 121 | High | [HO-C₆H₄-CH₂CH₂]⁺ |

| 107 | High | [HO-C₆H₄-CH₂]⁺ (Benzylic cation) |

| 77 | Moderate | [C₆H₅]⁺ |

Infrared Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3350 (broad) | O-H stretch (phenolic) |

| ~3020 | C-H stretch (aromatic) |

| ~2980, ~2940 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (ester) |

| ~1610, ~1515 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (ester) |

| ~1170 | C-O stretch (phenol) |

| ~830 | C-H bend (para-substituted aromatic) |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Visualizations

Structure Elucidation Workflow

The logical progression for determining the structure of an unknown compound using spectroscopic methods is outlined below.

An In-depth Technical Guide to Ethyl 3-(4-hydroxyphenyl)propanoate

CAS Number: 23795-02-0

This technical guide provides a comprehensive overview of Ethyl 3-(4-hydroxyphenyl)propanoate, a phenolic ester compound with potential applications in pharmaceutical and biomedical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical characterization, and putative biological activities.

Chemical and Physical Properties

This compound, also known as ethyl phloretate, is a derivative of the naturally occurring 3-(4-hydroxyphenyl)propionic acid. Its chemical structure combines a phenolic ring with an ethyl ester moiety, suggesting potential for antioxidant and other biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23795-02-0 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |

| Molecular Weight | 194.23 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Ethyl 3-(4-hydroxyphenyl)propionate, 4-(3-Ethoxy-3-oxoprop-1-yl)phenol, Ethyl p-hydroxyphenylpropionate | [1][2][3] |

| Appearance | Solid or liquid | [5] |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and chloroform; poorly soluble in water. | |

| Storage Temperature | Room Temperature or 4°C for long-term storage | [2][5] |

Table 2: Spectroscopic Data for a Structurally Related Compound, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

| Spectroscopic Technique | Key Data Points | Source |

| ¹³C NMR | Data for Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate is available in spectral databases. | [6] |

| Mass Spectrometry (GC-MS) | For Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, major m/z peaks are observed at 137, 150, and 224. | [6] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum is available for Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate in spectral databases. | [6][7] |

Synthesis and Purification

This compound can be synthesized via the Fischer-Speier esterification of 3-(4-hydroxyphenyl)propionic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

3-(4-hydroxyphenyl)propionic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other acid catalyst)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-(4-hydroxyphenyl)propionic acid (1.0 equivalent) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).[8]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[8]

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.[8]

-

Dissolve the residue in ethyl acetate.[9]

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8][9]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[8][9]

-

Purify the crude product by column chromatography on silica gel if necessary.[8]

Caption: Synthesis workflow for this compound via Fischer-Speier esterification.

Putative Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of this compound is limited, its structural similarity to other phenolic compounds suggests potential anti-inflammatory and antioxidant properties. The following sections describe potential activities and signaling pathways based on studies of related molecules.

Potential Anti-inflammatory Activity

Phenolic compounds are known to exhibit anti-inflammatory effects. A plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Table 3: Anti-inflammatory Activity of a Structurally Related Compound

Note: The following data is for a related compound and should be considered indicative of potential activity for this compound, which requires experimental validation.

| Compound | Assay | Cell Line | IC₅₀ | Source |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate | Inhibition of IL-6, IL-1β, IL-8, and TNF-α | LPS-stimulated THP-1 and human PBMCs | 0.85 µM (IL-6), 0.87 µM (IL-1β), 1.58 µM (IL-8), 1.22 µM (TNF-α) in PBMCs | [5] |

Potential NF-κB Signaling Pathway Modulation:

The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this pathway.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Potential Antioxidant Activity

The phenolic hydroxyl group in this compound suggests that it may possess radical scavenging properties. This can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Antioxidant Activity of a Structurally Related Compound

Note: The following data is for a related compound and should be considered indicative of potential activity for this compound, which requires experimental validation.

| Compound | Assay | IC₅₀ | Source |

| 2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanone | DPPH radical scavenging | Data available in source | [10] |

Potential Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[11] Some phenolic compounds have been identified as PPAR agonists.[7] It is conceivable that this compound could act as a ligand for PPARs, thereby influencing metabolic pathways.

Caption: Putative mechanism of PPAR activation by this compound.

Experimental Protocols for Biological Assays

The following are detailed protocols for assays that can be used to evaluate the potential biological activities of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][13]

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[12]

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[12]

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[12]

-

Incubate at room temperature for 10 minutes in the dark.[12]

-

Measure the absorbance at 540 nm using a microplate reader.[12]

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Determine the percentage inhibition of NO production for each concentration of the test compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[2][14][15]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

This compound

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[2]

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a defined volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well.[2] Include a blank (methanol only) and a control (methanol with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.[2][14]

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of scavenging activity against the concentration of the compound to determine the IC₅₀ value.

NF-κB Activation: SEAP Reporter Gene Assay

Principle: This cell-based assay utilizes a reporter cell line (e.g., THP1-Blue™ NF-κB cells) that is stably transfected with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of the NF-κB pathway leads to the expression and secretion of SEAP into the culture medium, which can be quantified using a colorimetric substrate.[1]

Materials:

-

THP1-Blue™ NF-κB reporter cells (or similar)

-

Appropriate cell culture medium

-

LPS (as a stimulant)

-

This compound

-

QUANTI-Blue™ Solution (or other SEAP detection reagent)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Plate the reporter cells in a 96-well plate according to the manufacturer's protocol.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an NF-κB activator, such as LPS.

-

Incubate the cells for a period sufficient to allow for SEAP expression and secretion (e.g., 18-24 hours).

-

Collect a small aliquot of the cell culture supernatant.

-

Add the supernatant to a new 96-well plate containing the SEAP detection reagent (e.g., QUANTI-Blue™).[1]

-

Incubate at 37°C until a color change is visible.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm for QUANTI-Blue™).

-

Determine the effect of the compound on NF-κB activation by comparing the absorbance values of treated versus untreated stimulated cells.

PPAR Activation: Luciferase Reporter Gene Assay

Principle: This assay uses a host cell line co-transfected with a PPAR expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter element (PPRE). If a test compound is a PPAR agonist, it will bind to and activate PPAR, leading to the transcription of the luciferase gene. The resulting luciferase activity is measured by adding a substrate and quantifying the emitted light.[3][16]

Materials:

-

Host cell line (e.g., HepG2, HEK293)

-

PPARα, PPARγ, or PPARδ expression plasmid

-

PPRE-luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

Known PPAR agonist (e.g., GW7647 for PPARα, rosiglitazone for PPARγ) as a positive control

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Co-transfect the host cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to recover.

-

Treat the cells with various concentrations of this compound and the positive control.

-

Incubate for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.[16]

-

Determine the fold-activation of PPAR by the test compound relative to the vehicle control.

Conclusion

This compound is a compound of interest for further investigation due to its structural features, which suggest potential anti-inflammatory and antioxidant activities. This technical guide provides a foundation for its synthesis, characterization, and biological evaluation. While direct evidence for its biological efficacy and mechanism of action is currently lacking, the provided protocols and information on related compounds offer a clear path for future research to elucidate its therapeutic potential. Further studies are warranted to obtain quantitative data on its biological activities and to confirm its interaction with signaling pathways such as NF-κB and PPAR.

References

- 1. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester | C19H30O3 | CID 64871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. korambiotech.com [korambiotech.com]

Ethyl 3-(4-hydroxyphenyl)propanoate molecular weight

An In-depth Technical Guide on Ethyl 3-(4-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of phloretic acid, is a phenolic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring both a hydroxylated aromatic ring and an ethyl ester group, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities. It is intended to serve as a foundational resource for professionals engaged in research and development, offering detailed data, experimental insights, and a logical workflow for its potential applications.

Chemical and Physical Properties

This compound is an organic ester with established physical and chemical characteristics. The quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| CAS Number | 23795-02-0 | [1][2] |

| Appearance | Liquid | [2] |

| Common Synonyms | Ethyl 3-(4-hydroxyphenyl)propionate; Ethyl 4-hydroxyhydrocinnamate | [1][2] |

| SMILES | O=C(OCC)CCC1=CC=C(O)C=C1 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3-(4-hydroxyphenyl)propanoic acid (phloretic acid).

General Synthesis: Fischer Esterification

A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed as a byproduct.

Reaction Scheme: 3-(4-hydroxyphenyl)propanoic acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-hydroxyphenyl)propanoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Biological Activities and Applications in Drug Development

This compound serves as a crucial building block in organic synthesis for creating more complex molecules with potential therapeutic value.[3] Its inherent chemical structure suggests potential antioxidant and anti-inflammatory properties, which are areas of active investigation.

Antioxidant and Anti-inflammatory Potential

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-known for their antioxidant capabilities. They can scavenge free radicals, which are implicated in numerous disease pathologies. While direct studies on this compound are limited, related compounds with similar structural motifs have demonstrated significant biological activity. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antioxidant and anticancer properties.[4] The anti-inflammatory potential is also suggested by studies on analogous structures, which have been shown to inhibit inflammatory mediators.[5]

Intermediate in Pharmaceutical Synthesis

The presence of both an ester and a phenolic hydroxyl group provides two reactive sites for further chemical modification, making it a valuable intermediate.[3] It is utilized in the synthesis of various pharmaceutical candidates, including those targeting inflammation and oxidative stress-related diseases.[3] For example, related structures like ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate are key intermediates for peroxisome proliferator-activated receptor (PPAR) agonists used in treating Type 2 diabetes.[6]

Visualized Workflow and Pathways

To effectively harness the potential of this compound in a research and drug development context, a structured workflow is essential. The following diagram illustrates a typical research pipeline from initial synthesis to biological evaluation.

Caption: A logical workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a compound with considerable potential, primarily as a versatile synthetic intermediate in the development of new therapeutic agents. Its structural features suggest inherent antioxidant and anti-inflammatory properties that warrant further investigation. This guide has provided a summary of its key characteristics and a framework for its systematic study. Future research should focus on the direct evaluation of its biological activities and the synthesis of novel derivatives to explore its full therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. Ethyl 4-hydroxyhydrocinnamate | Biochemical reagent | TargetMol [targetmol.com]

- 3. This compound [myskinrecipes.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Biological Activity of Ethyl 3-(4-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-hydroxyphenyl)propanoate, a phenolic ester compound, is a molecule of growing interest within the scientific community due to its structural similarity to other known bioactive phenolic compounds. While direct extensive research on this specific ester is emerging, this technical guide consolidates the current understanding of its biological activities by examining available data and drawing inferences from closely related structural analogs. This document provides an in-depth overview of its potential antioxidant, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of relevant signaling pathways to facilitate further research and drug development endeavors.

Introduction

This compound belongs to the class of phenolic compounds, which are widely recognized for their diverse biological activities. The core structure, featuring a hydroxyl group attached to a phenyl ring, is a key determinant of its potential therapeutic effects. Phenolic compounds are known to act as potent antioxidants and can modulate various cellular signaling pathways involved in inflammation and microbial pathogenesis. This guide aims to provide a detailed technical resource on the biological activities of this compound, summarizing quantitative data, outlining experimental methodologies, and illustrating key molecular pathways.

Predicted Biological Activities

Direct experimental data on the biological activities of this compound is limited. However, based on the well-documented activities of structurally similar compounds, including other 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and 3-(4-hydroxyphenyl)propionic acid, we can infer its likely biological profile.

Antioxidant Activity

The phenolic hydroxyl group in this compound is characteristic of many antioxidant compounds. This functional group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1][2][3] The antioxidant mechanism of phenolic compounds typically involves either hydrogen atom transfer (HAT) or single-electron transfer (SET).[1][2]

Anti-inflammatory Activity

Structurally related compounds have demonstrated the ability to suppress inflammatory responses. For instance, 3-(4-hydroxyphenyl)propionic acid, a metabolite of procyanidin A2, has been shown to suppress macrophage foam cell formation and restrict cellular oxidative stress and inflammation through the nuclear factor kappa-B (NF-κB) pathways.[4][5] It is plausible that this compound shares similar anti-inflammatory properties, potentially by modulating key inflammatory signaling cascades like NF-κB and Mitogen-Activated Protein Kinase (MAPK).[6][7][8][9][10][11][12][13]

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[14][15][16] These findings suggest that this compound may also possess antimicrobial properties worth investigating.

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity data for compounds structurally related to this compound. This data serves as a valuable reference for predicting the potential potency of the target compound.

| Compound/Extract | Assay | Target/Organism | Result (IC50/MIC) | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 to 8 µg/mL | [15] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Vancomycin-resistant Enterococcus faecalis | 0.5–2 µg/mL | [15] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Gram-negative pathogens | 8–64 µg/mL | [15] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antifungal | Drug-resistant Candida species | 8–64 µg/mL | [15] |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate | Anti-inflammatory | IL-6 inhibition in LPS-stimulated PBMCs | 0.85 µM | [17] |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate | Anti-inflammatory | IL-1beta inhibition in LPS-stimulated PBMCs | 0.87 µM | [17] |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate | Anti-inflammatory | IL-8 inhibition in LPS-stimulated PBMCs | 1.58 µM | [17] |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate | Anti-inflammatory | TNF-alpha inhibition in LPS-stimulated PBMCs | 1.22 µM | [17] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the biological activities of this compound.

Antioxidant Activity Assays

A general workflow for assessing in vitro antioxidant activity is depicted below.

Workflow for In Vitro Antioxidant Activity Assessment.

-

Reagent Preparation : Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture : In a 96-well microplate, add a specific volume of the test compound solution at various concentrations to the DPPH solution. A control containing only the solvent and DPPH solution should be included.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

IC50 Determination : The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture : Add a specific volume of the test compound solution at various concentrations to the diluted ABTS•+ solution.

-

Incubation : Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement : Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination : Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

-

Reagent Preparation : Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio.

-

Reaction Mixture : Add a small volume of the test compound solution to the FRAP reagent.

-

Incubation : Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Absorbance Measurement : Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Calculation : The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like Trolox or ascorbic acid and is often expressed as Trolox equivalents.

Anti-inflammatory Activity Assays

-

Enzyme and Substrate Preparation : Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution as per the manufacturer's instructions.

-

Reaction Mixture : In a suitable buffer, pre-incubate the COX enzyme with the test compound at various concentrations.

-

Initiation of Reaction : Initiate the reaction by adding the arachidonic acid substrate.

-

Detection : The product of the reaction (e.g., Prostaglandin E2) can be quantified using an Enzyme Immunoassay (EIA) or by monitoring oxygen consumption with an oxygen electrode.

-

Calculation and IC50 Determination : Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

-

Enzyme and Substrate Preparation : Use a commercially available 5-LOX inhibitor screening kit. Prepare the linoleic acid or arachidonic acid substrate solution.

-

Reaction Mixture : Pre-incubate the 5-LOX enzyme with the test compound at various concentrations.

-

Initiation of Reaction : Start the reaction by adding the substrate.

-

Detection : The formation of hydroperoxides can be measured spectrophotometrically.

-

Calculation and IC50 Determination : Calculate the percentage of 5-LOX inhibition and determine the IC50 value.

Antimicrobial Activity Assay

-

Preparation of Test Compound : Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Preparation of Microtiter Plates : Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions : Perform a two-fold serial dilution of the test compound stock solution across the wells of the microtiter plate.

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation : Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination : The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6][9][13][18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Phenolic compounds may inhibit this pathway by preventing IκB degradation.

Potential Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation.[7][8][10][11][12] It consists of a series of protein kinases that are sequentially activated by phosphorylation. The three main subfamilies of MAPKs are ERK, JNK, and p38. Activation of these kinases leads to the expression of inflammatory mediators. Phenolic compounds can interfere with the phosphorylation and activation of MAPKs.

Potential Inhibition of the MAPK Signaling Pathway.

Conclusion

While direct and comprehensive data on the biological activities of this compound are still being established, the available evidence from structurally related compounds strongly suggests its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. This technical guide provides a foundational resource for researchers and drug development professionals by summarizing the predicted activities, presenting quantitative data from analogous compounds, offering detailed experimental protocols, and illustrating the key signaling pathways that may be involved. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential.

References

- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jscholaronline.org [jscholaronline.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synapse.koreamed.org [synapse.koreamed.org]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

- 11. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]

- 13. purformhealth.com [purformhealth.com]

- 14. Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 19. NF-κB - Wikipedia [en.wikipedia.org]

Unveiling the Antioxidant Potential of Ethyl 3-(4-hydroxyphenyl)propanoate: A Technical Guide for Researchers

An In-depth Exploration of the Core Antioxidant Properties, Experimental Evaluation, and Mechanistic Pathways of a Promising Phenolic Compound

Abstract

Ethyl 3-(4-hydroxyphenyl)propanoate, a derivative of the naturally occurring phloretic acid, is a phenolic compound of significant interest for its potential antioxidant properties. Its structural similarity to other well-documented antioxidants suggests a capacity to mitigate oxidative stress, a key pathological factor in numerous chronic diseases. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound and its analogs. It is designed for researchers, scientists, and professionals in drug development, offering a consolidated resource on quantitative antioxidant data, detailed experimental protocols for its evaluation, and an exploration of the potential underlying signaling pathways. While direct quantitative antioxidant data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to provide a robust framework for its potential efficacy and to guide future research.

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, cancer, and diabetes. Phenolic compounds, characterized by the presence of one or more hydroxyl groups attached to an aromatic ring, are a major class of antioxidants. Their ability to donate a hydrogen atom or an electron to neutralize free radicals makes them potent scavengers of ROS.

This compound, also known as ethyl phloretate, possesses a key phenolic hydroxyl group, which is the primary determinant of its predicted antioxidant activity. This guide will delve into the available scientific information to build a comprehensive profile of its antioxidant potential.

Quantitative Antioxidant Activity

Direct quantitative data on the antioxidant activity of this compound is not extensively available in peer-reviewed literature. However, by examining the antioxidant capacity of structurally similar compounds, we can infer its potential efficacy. The following tables summarize the antioxidant activity of analogous phenolic compounds, providing a benchmark for the expected performance of this compound in various in vitro antioxidant assays.

Table 1: In Vitro Radical Scavenging Activity of Phenolic Compounds

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Ethyl 3-(3,4-dihydroxyphenyl)propanoate | DPPH | 1.09 | Ascorbic Acid | Varies |

| This compound | DPPH | Data Not Available | ||

| Hydroxytyrosol | DPPH | ~11.4 | ||

| Caffeic Acid | DPPH | ~9.5 | ||

| This compound | ABTS | Data Not Available | ||

| Ethyl 3-(3,4-dihydroxyphenyl)propanoate | ABTS | Data Not Available | Trolox | Varies |

| Hydroxytyrosol | ABTS | Data Not Available |

Note: The absence of data for this compound highlights a key area for future research. The data for analogous compounds suggest that the presence of the phenolic hydroxyl group is crucial for antioxidant activity. The dihydroxyphenyl structure in ethyl 3-(3,4-dihydroxyphenyl)propanoate likely contributes to its higher potency compared to single hydroxyl group compounds.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Phenolic Compounds

| Compound | FRAP Value (mmol Fe(II)/g) |

| This compound | Data Not Available |

| Caffeic Acid | High |

| Gallic Acid | Very High |

| Quercetin | Very High |

Note: The FRAP assay measures the ability of an antioxidant to reduce ferric iron. Phenolic compounds are generally effective in this assay due to their electron-donating capacity.

Experimental Protocols for Antioxidant Assessment

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and relatively simple method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test compound solutions: Prepare a series of concentrations of this compound in methanol.

-

Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solutions. A control containing only DPPH and methanol is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess the total antioxidant capacity of a compound.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant activity.

Protocol:

-

Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of test compound solutions: Prepare a series of concentrations of this compound in a suitable solvent.

-

Reaction: Add a specific volume of the ABTS•+ working solution to the test compound solutions.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

-

TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble analog of vitamin E.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The FRAP reagent contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At low pH, antioxidants reduce the ferric complex to the ferrous form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.

Protocol:

-

Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Reaction: Add the freshly prepared FRAP reagent to the test compound solution.

-

Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as mmol Fe(II) equivalents per gram of the compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: Cells are loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH, which is then oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The presence of an antioxidant will reduce the level of ROS, thereby decreasing the fluorescence intensity.

Protocol:

-

Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Probe Loading: Add DCFH-DA to the cells and incubate.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculation: The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.

Potential Mechanistic Pathways of Antioxidant Action

The antioxidant effects of phenolic compounds like this compound are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes. Two key pathways are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.

Caption: Potential activation of the Nrf2 antioxidant response pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of a battery of antioxidant and detoxifying enzymes. It is plausible that this compound could interact with Keap1, thereby activating this protective pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, which is closely linked to oxidative stress.

Caption: Potential inhibition of the NF-κB inflammatory pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, including ROS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Many phenolic compounds have been shown to inhibit NF-κB activation, and it is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.

Experimental Workflow for Antioxidant Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of the antioxidant properties of this compound.

Caption: A workflow for assessing antioxidant properties.

Conclusion and Future Directions

This compound is a promising candidate for further investigation as an antioxidant agent. Its chemical structure strongly suggests the potential for free radical scavenging and modulation of cellular antioxidant defenses. This technical guide has provided a framework for understanding and evaluating these properties, including detailed experimental protocols and an overview of relevant signaling pathways.

The significant gap in direct quantitative data for this compound underscores the need for further research. Future studies should focus on:

-

Quantitative analysis of its antioxidant activity using a battery of in vitro assays (DPPH, ABTS, FRAP, ORAC).

-

Cell-based assays to confirm its antioxidant efficacy in a biological context and to assess its cytotoxicity.

-

Mechanistic studies to elucidate its effects on the Nrf2 and NF-κB signaling pathways.

-

In vivo studies in relevant animal models of diseases associated with oxidative stress to evaluate its therapeutic potential.

By systematically addressing these research areas, a comprehensive understanding of the antioxidant properties of this compound can be achieved, paving the way for its potential application in the prevention and treatment of oxidative stress-related disorders.

Unveiling the Anti-inflammatory Potential of Ethyl 3-(4-hydroxyphenyl)propanoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-hydroxyphenyl)propanoate, a derivative of the naturally occurring phenolic compound 3-(4-hydroxyphenyl)propionic acid, is emerging as a molecule of interest in the exploration of novel anti-inflammatory agents. While direct and extensive research on this specific ester is limited, a comprehensive analysis of its structural analogs and parent compounds provides a strong foundation for predicting its biological activities and mechanisms of action. This technical guide synthesizes the available data on closely related compounds to offer a detailed overview of the potential anti-inflammatory effects of this compound, its likely molecular targets, and the experimental protocols necessary for its evaluation.

The anti-inflammatory properties of phenolic compounds are well-documented and are often attributed to their antioxidant capacity and their ability to modulate key signaling pathways involved in the inflammatory response. For this compound, the presence of the 4-hydroxyphenyl moiety is a critical structural feature that likely governs its bioactivity. This guide will delve into the anticipated mechanisms, supported by data from analogous compounds, to provide a predictive framework for researchers.

Predicted Anti-inflammatory Mechanisms of Action

Based on studies of structurally similar compounds, such as 3-(4-hydroxyphenyl)propionic acid and ethyl caffeate, this compound is likely to exert its anti-inflammatory effects through the modulation of two primary signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

This compound is anticipated to reduce the production of key inflammatory molecules, including:

-

Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.

-